2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-7-6-12-26-13-19(23-21(14)26)17-8-4-5-9-18(17)24-22(29)16(3)27-20(28)11-10-15(2)25-27/h4-13,16H,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMFQNAAERUVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing
Biological Activity
The compound 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring fused with an imidazo-pyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.
Structural Formula
The compound's IUPAC name indicates the presence of functional groups that are often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
Anticancer Activity
Research has indicated that derivatives of pyridazine and imidazo-pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been explored using models such as the pentylenetetrazole (PTZ) test. Some derivatives have shown protective effects against seizures, suggesting a potential role in epilepsy treatment. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine core can enhance anticonvulsant efficacy .
Antimicrobial Effects
Compounds with similar structures have been tested for antimicrobial properties. For example, studies have shown that pyridazine derivatives exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways via caspase-dependent mechanisms.
- Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth and survival.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For example, compounds containing the pyridazinone framework have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may also exhibit similar properties due to its structural analogies.
Anticancer Potential
Studies have suggested that compounds with imidazo[1,2-a]pyridine motifs possess anticancer properties. These compounds may inhibit cell proliferation and induce apoptosis in cancer cell lines . The potential mechanism involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antibacterial Activity Evaluation
-
Anticancer Screening
- Another investigation focused on the anticancer activity of imidazo[1,2-a]pyridine derivatives. The findings demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models . The specific compound's structure may contribute to its effectiveness through interactions with cellular targets involved in cancer progression.
Comparison with Similar Compounds
Structural Variations
- Substituent Diversity: The target compound’s dihydropyridazinone ring distinguishes it from tetrahydroimidazopyridine derivatives (e.g., 2d, 1l), which exhibit saturated bicyclic systems.
- Electronic Effects : The 8-methyl group on the imidazopyridine core may reduce steric hindrance compared to bulkier substituents like phenethyl (1l) or benzyl (2d). Nitro (2d, 1l) and fluoro (IP-5) substituents in analogs suggest tunable electronic profiles for target engagement.
Physicochemical Properties
- Melting Points: Higher melting points in nitro-substituted tetrahydroimidazopyridines (2d: 215–217°C; 1l: 243–245°C) suggest greater crystallinity versus the target compound’s unknown thermal stability.
- Solubility : The propanamide linker in the target compound may enhance aqueous solubility compared to esterified dicarboxylates (2d, 1l).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
